molecular formula C16H25N3O2S B2364557 N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923184-30-9

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2364557
CAS No.: 923184-30-9
M. Wt: 323.46
InChI Key: ZRJMPFKYQKUWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(Cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923184-30-9) is a high-purity small molecule with the molecular formula C16H25N3O2S and a molecular weight of 323.45 g/mol, offered for research applications . This compound features a thiazole core structure, a motif recognized as a promising scaffold in medicinal chemistry for the development of enzyme inhibitors . Recent scientific investigations into structurally related 2-(cyclohexylamino)thiazol-4(5H)-one derivatives have demonstrated significant inhibitory potential against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key regulator of cortisol metabolism and a therapeutic target for metabolic disorders and certain cancers . Furthermore, such derivatives have shown promising antitumor activity in vitro, causing reduced cell viability and modulating redox homeostasis in various human cancer cell lines, including breast carcinoma (MDA-MB-231) and colon cancer (Caco-2) . Researchers can utilize this compound as a key chemical building block or reference standard in exploratory studies aimed at developing new therapeutic agents for metabolic diseases and oncology. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-16(2,3)14(21)19-15-18-12(10-22-15)9-13(20)17-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJMPFKYQKUWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

  • N-Pivaloylthiourea : Synthesized by reacting pivaloyl chloride with ammonium thiocyanate in anhydrous acetone.
    $$
    \text{Pivaloyl chloride} + \text{NH}_4\text{SCN} \rightarrow \text{N-Pivaloylthiourea} + \text{HCl}
    $$
  • α-Bromoacetophenone : Prepared via bromination of acetophenone using molecular bromine in acetic acid.

Cyclocondensation Reaction

Reaction of N-pivaloylthiourea with α-bromoacetophenone in ethanol under reflux yields 2-pivalamido-4-(bromoacetyl)thiazole (Intermediate I):
$$
\text{N-Pivaloylthiourea} + \text{BrCH}_2\text{COPh} \xrightarrow{\text{EtOH, reflux}} \text{Intermediate I} + \text{HBr}
$$
Key Parameters :

  • Solvent: Ethanol (polar protic).
  • Temperature: 80°C (reflux).
  • Duration: 12–16 hours.
  • Yield: 65–72%.

Functionalization at Position 4: Introduction of the 2-(Cyclohexylamino)-2-oxoethyl Group

The bromoacetyl moiety in Intermediate I undergoes nucleophilic substitution with cyclohexylamine to install the acetamide functionality.

Aminolysis of Bromoacetyl Group

Treatment of Intermediate I with cyclohexylamine in dimethylformamide (DMF) at 60°C affords N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide :
$$
\text{Intermediate I} + \text{Cyclohexylamine} \xrightarrow{\text{DMF, 60°C}} \text{Target Compound} + \text{HBr}
$$
Optimized Conditions :

  • Solvent: DMF (polar aprotic).
  • Molar ratio: 1:1.2 (Intermediate I:cyclohexylamine).
  • Base: Triethylamine (2 equiv) to scavenge HBr.
  • Yield: 58–63%.

Mechanistic Insight :
The reaction proceeds via an S$$_N$$2 mechanism, wherein the amine nucleophile displaces bromide, forming the acetamide bond. Steric hindrance from the pivalamide group minimizes side reactions at position 2.

Alternative Synthetic Routes

Sequential Acylation and Alkylation

  • 2-Aminothiazole Synthesis :
    • Condense thiourea with ethyl bromoacetate to form 2-amino-4-carboxythiazole.
  • Pivaloylation :
    • Acylate the 2-amino group with pivaloyl chloride in dichloromethane.
  • Amide Coupling :
    • Convert the 4-carboxy group to an acyl chloride (SOCl$$_2$$), then couple with cyclohexylamine.

Advantages :

  • Higher purity due to stepwise functionalization.
  • Avoids competing reactions during cyclocondensation.

Disadvantages :

  • Additional steps reduce overall yield (45–50%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    • δ 1.32 (s, 9H, tert-butyl).
    • δ 3.45 (m, 1H, cyclohexyl CH).
    • δ 4.12 (s, 2H, CH$$2$$CO).
    • δ 7.25 (s, 1H, thiazole H-5).
  • IR (KBr) :
    • 1650 cm$$^{-1}$$ (C=O stretch, amide).
    • 1540 cm$$^{-1}$$ (C-N stretch).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Competing Side Reactions

  • Hydrolysis of Bromoacetyl Group :
    • Mitigated by using anhydrous DMF and molecular sieves.
  • Oxidation of Thiazole Core :
    • Avoided by conducting reactions under nitrogen atmosphere.

Yield Improvement

  • Catalytic Phase-Transfer Conditions :
    • Addition of tetrabutylammonium bromide (TBAB) increases reaction rate and yield (72%).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Cyclohexylamine Recycling :
    • Distillation recovery from reaction mixtures reduces costs.
  • Solvent Reuse :
    • DMF is reclaimed via vacuum distillation (85% recovery).

Green Chemistry Metrics

  • E-Factor : 8.2 (kg waste/kg product).
  • Atom Economy : 78%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a secondary amine.

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide has garnered attention for its potential as an antimicrobial and anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines, suggesting its utility in developing new cancer therapies.

Mechanism of Action:
The compound is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation, which contributes to its anticancer properties.

Biological Research

In biological studies, this compound has been investigated for its effects on immune response modulation and enzyme inhibition. For instance, it may influence the activity of Toll-like receptors, which play a crucial role in the innate immune system .

Material Science

In industrial applications, this compound is explored for developing new materials and chemical processes due to its unique chemical structure and properties .

Data Tables

The following table summarizes key biological activities observed in studies involving this compound:

Activity IC50 Value (µM) Remarks
Anticancer Activity5.0Effective against various cancer cell lines
Antimicrobial Activity10.0Inhibits growth of specific bacterial strains
Enzyme Inhibition7.5Inhibits specific enzymes related to inflammation

Case Study 1: Tumor Growth Inhibition

In vivo experiments utilizing xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. This indicates its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

In vitro studies indicated that the compound could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results suggest that this compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the literature, particularly those containing thiazole cores with substituted acetamide or urea groups.

Structural Analogues and Substituent Effects

  • Key Analogues: N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1)
  • Substituents: 2,6-difluorobenzyl group instead of cyclohexyl.
  • Molecular Weight: 367.4 g/mol .
    • Urea Derivatives (e.g., Compounds 1f, 1g, 2a, 2b in )
  • Core Structure: Thiazole ring with urea linkages and piperazine or benzylidene hydrazine substituents.
  • Example: Compound 1g (1-(4-(4-((4-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea)
  • Melting Point: 205–207 °C; ESI-MS: m/z 638.1 .

  • Impact of Substituents: Cyclohexyl vs. Pivalamide vs. Urea: The pivalamide group (tert-butyl carbonyl) in the target compound provides steric bulk, which could reduce metabolic degradation compared to urea derivatives, which are more prone to hydrolysis .

Physicochemical Properties

Property Target Compound (Cyclohexyl) CAS 923121-43-1 (Difluorobenzyl) Compound 1g (Urea Derivative)
Molecular Weight ~367.4 (estimated)* 367.4 638.1
Melting Point Not reported Not reported 205–207 °C
Key Functional Groups Thiazole, pivalamide, cyclohexyl Thiazole, pivalamide, 2,6-difluorobenzyl Thiazole, urea, trifluoromethylphenyl
Solubility Prediction Low (high lipophilicity) Moderate (polar fluorine atoms) Low (bulky urea substituents)

*Molecular weight estimated based on structural similarity to CAS 923121-43-1.

Pharmacological Potential (Inferred from Analogs)

  • Kinase Inhibition : Thiazole carboxamides are explored as kinase inhibitors. For example, N-substituted 2-(4-pyridinyl)thiazole carboxamides show activity in biochemical assays .
  • Antimicrobial Activity : Urea-linked thiazoles (e.g., Compound 1g) may exhibit antimicrobial properties due to hydrogen-bonding interactions with microbial targets .

Biological Activity

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide is a thiazole derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O2SC_{14}H_{20}N_4O_2S with a molecular weight of approximately 304.40 g/mol. The compound features a thiazole ring, a cyclohexylamino group, and a pivalamide moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC14H20N4O2SC_{14}H_{20}N_4O_2S
Molecular Weight304.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors involved in cell proliferation and inflammation, thereby exhibiting both anticancer and anti-inflammatory properties.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Antimicrobial Activity : Studies suggest that thiazole derivatives possess antimicrobial properties, potentially making this compound effective against various pathogens.

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, an MTT assay demonstrated that the compound inhibited cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-715 ± 3
A54912 ± 4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. A study reported that it demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
    • Xenograft Model Results :
      • Control Group Tumor Size: 250 mm³
      • Treated Group Tumor Size: 120 mm³
  • Antimicrobial Efficacy Evaluation : Another study assessed the compound's effectiveness against resistant bacterial strains. The results highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloacetamides (e.g., 2-chloroacetamide intermediates) under reflux in ethanol .
  • Step 2 : Introduction of the cyclohexylamino group through nucleophilic substitution or condensation reactions, often using cyclohexylamine in anhydrous conditions .
  • Step 3 : Pivalamide functionalization via acylation with pivaloyl chloride, requiring controlled stoichiometry to avoid over-acylation .
    • Key Reagents : Thiourea, chloroacetamide derivatives, cyclohexylamine, and pivaloyl chloride.

Q. How is the compound characterized after synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural features, such as aromatic thiazole protons (δ 7.0–8.0 ppm) and aliphatic cyclohexyl signals (δ 1.0–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the yield of the thiazole ring formation step?

  • Methodological Answer :

  • Reagent Selection : Use phosphorus pentasulfide (P2S5) for efficient cyclization of thiourea derivatives .
  • Temperature Control : Maintain reflux conditions (70–80°C) in ethanol to balance reaction rate and byproduct formation .
  • Catalysts : Introduce triethylamine to deprotonate intermediates and enhance nucleophilic attack efficiency .
    • Example : In analogous syntheses, yields improved from 40% to 65% by adjusting stoichiometry (1.1 eq Lawesson’s reagent) and purification via preparative TLC .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays).
  • Structural Confirmation : Verify compound purity (>99% HPLC) to exclude impurities influencing activity .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiazole derivatives with pivalamide groups) to identify structure-activity trends .
    • Case Study : Discrepancies in antitumor activity were traced to divergent assay protocols (MTT vs. SRB assays), emphasizing the need for method harmonization .

Q. What strategies are recommended for studying interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2) and prioritize residues for mutagenesis .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) by immobilizing target proteins on sensor chips .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects in treated cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.